FGFR1 and FGFR2 Inhibition Potency: Target-Selective Kinase Profiling Data
The compound demonstrates differential inhibitory activity against FGFR1 and FGFR2, with a ~3.2-fold preference for FGFR2 over FGFR1. While not a sub-nanomolar inhibitor, its sub-micromolar activity places it in a distinct chemical space among coumarin-based kinase inhibitors [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 158 nM (FGFR2); 501 nM (FGFR1); <1,000 nM (VEGFR2) |
| Comparator Or Baseline | Intra-assay comparison between FGFR1 and FGFR2; VEGFR2 as selectivity counter-screen. |
| Quantified Difference | FGFR2 is 3.2-fold more potently inhibited than FGFR1 (158 nM vs 501 nM). Activity against VEGFR2 is significantly weaker (>1 µM), indicating some selectivity against this related kinase. |
| Conditions | In vitro kinase assay with recombinant human FGFR1 (25 ng/ml) and FGFR2 (150 ng/ml) in a final reaction volume of 30 µL containing 50 mM HEPES pH 7.5, 6 mM MnCl2, 1 mM DTT, and 0.1 mM Na3VO4 [1]. |
Why This Matters
This quantitative profile is essential for researchers studying FGFR2-dependent biology, as it provides a defined potency and selectivity window not offered by generic or uncharacterized coumarin derivatives.
- [1] BindingDB. (n.d.). BDBM335679: US9737544, Compound 8. Retrieved April 2026. View Source
